molecular formula C38H62O2 B13903639 9-cis-RetinylOleate-d17

9-cis-RetinylOleate-d17

Cat. No.: B13903639
M. Wt: 550.9 g/mol
InChI Key: FXKDHZXYYBPLHI-UHFFFAOYSA-N
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Description

All-trans-retinyl oleate is a fatty acid ester formed between oleic acid and all-trans-retinol. It belongs to the class of retinoids, which are derivatives of vitamin A. This compound combines the lipophilic properties of retinol and oleic acid, making it an important molecule in various biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

All-trans-retinyl oleate can be synthesized through the esterification of all-trans-retinol with oleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under anhydrous conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of all-trans-retinyl oleate involves similar esterification processes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the reaction and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

All-trans-retinyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

All-trans-retinyl oleate has a wide range of applications in scientific research:

Mechanism of Action

All-trans-retinyl oleate exerts its effects by interacting with retinoid receptors in the body. It is hydrolyzed to release all-trans-retinol, which is then oxidized to retinoic acid. Retinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), regulating gene expression and influencing cellular processes like differentiation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • All-trans-retinyl palmitate
  • All-trans-retinyl stearate
  • All-trans-retinyl laurate

Uniqueness

All-trans-retinyl oleate is unique due to its specific combination of retinol and oleic acid, which imparts distinct lipophilic properties. This makes it particularly suitable for applications in lipid-rich environments, such as skin and other tissues .

Properties

IUPAC Name

[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDHZXYYBPLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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